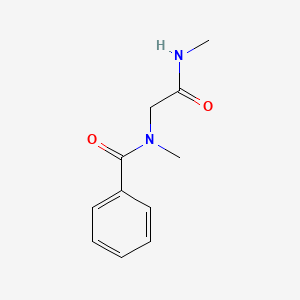

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE

Description

N-Methyl-2-(N-methyl-1-phenylformamido)acetamide is a tertiary acetamide derivative featuring dual N-methyl substitutions and a phenylformamido moiety. The presence of the N-methyl groups and aromatic phenylformamido substituent likely influences its conformational flexibility, solubility, and binding affinity to biological targets . Acetamides with similar substitution patterns are often explored for their bioactivity, such as antiviral or enzyme-inhibitory properties, as seen in related compounds like pritelivir ().

Properties

IUPAC Name |

N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-12-10(14)8-13(2)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACFPYXNNQAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE typically involves the reaction of N-methylformamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : N-Methyl-2-(N-methyl-1-phenylformamido)acetamide is explored as a precursor in synthesizing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar amide functionalities have shown efficacy against various cancer cell lines, suggesting potential applications in oncology .

- Biochemical Interactions : The compound is studied for its interactions with biomolecules, which may lead to insights into its mechanism of action. It has been observed to act on specific molecular targets, potentially modulating pathways involved in disease processes .

- Anti-inflammatory Properties : Similar chemical structures have been reported to possess anti-inflammatory activities, making this compound a candidate for further investigation in treating inflammatory conditions .

Pharmacological Studies

- In Vitro and In Vivo Studies : Various studies have evaluated the pharmacokinetics and pharmacodynamics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding its therapeutic potential and safety profile .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of related compounds demonstrated that modifications in the amide group significantly influenced their growth inhibition rates against several cancer cell lines. The findings suggest that this compound could be optimized for enhanced anticancer activity .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, compounds structurally similar to this compound were found to selectively inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This highlights the potential of this compound in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Mechanism of Action

The mechanism of action of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between N-Methyl-2-(N-methyl-1-phenylformamido)acetamide and key analogs:

Pharmacological and Conformational Properties

- Bioactivity: The pyridinyl-thiazolyl acetamide () demonstrates potent antiviral activity due to its dual heterocyclic motifs, which enhance target binding and metabolic stability. In contrast, the triazinoindole compound () may exhibit kinase inhibition due to its planar, aromatic core.

- Conformational Flexibility : N-Benzyl-N-(furan-2-ylmethyl)acetamide () exhibits multiple stable conformers via NMR and DFT, suggesting that substituents like furan and benzyl groups introduce torsional flexibility—a feature that may differ in the target compound due to its rigid phenylformamido group.

- Toxicity: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive toxicological data, underscoring the need for rigorous safety profiling in acetamide derivatives.

Biological Activity

N-Methyl-2-(N-Methyl-1-Phenylformamido)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key here] |

| Canonical SMILES | CNC(=O)CN(C1=CC=CC=C1)C(=O)N |

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other compounds in its class, it can act as a photosensitizer, generating ROS such as singlet oxygen () and superoxide anion () through energy transfer pathways. This mechanism is crucial in mediating cellular responses and apoptosis in cancer cells.

- Interaction with Biomolecules : The compound may interact with various biomolecules, influencing enzymatic activities and signaling pathways. Its structural similarity to known inhibitors suggests potential roles in modulating protein functions .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. A study demonstrated that compounds with similar structures inhibited tumor growth in breast cancer models by inducing apoptosis through ROS-mediated pathways .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially mimicking the effects of neurotrophic factors. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal damage .

Toxicity Profile

While the biological activity is promising, the toxicity profile must be considered:

- Acute Toxicity : Studies indicate moderate toxicity upon acute exposure, with symptoms including lethargy and disorientation observed in animal models .

- Long-term Exposure Risks : Prolonged exposure has been linked to liver toxicity, similar to other acetamide derivatives. Monitoring for hepatotoxic effects is essential during therapeutic applications .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations due to ROS accumulation .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into neuroprotective effects highlighted that the compound could enhance neuronal survival under oxidative stress conditions. The study utilized both in vitro and in vivo models to assess its efficacy, demonstrating potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.